A Technical Guide to N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 550370-51-9): Properties, Characterization, and Synthetic Utility
A Technical Guide to N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 550370-51-9): Properties, Characterization, and Synthetic Utility
Introduction and Scope
N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, identified by CAS number 550370-51-9, is a heterocyclic organic compound belonging to the piperidine class. While not an active pharmaceutical ingredient (API) in its own right, it serves as a crucial intermediate and building block in medicinal chemistry and drug discovery.[1] The piperidine scaffold is a privileged structure, frequently incorporated into centrally active agents due to its ability to impart favorable pharmacokinetic properties.
This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the practical application of its properties, a robust framework for its analytical validation, and an expert perspective on its synthetic potential. The methodologies described herein are designed to establish a self-validating workflow, ensuring the integrity of any research incorporating this versatile intermediate.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical reagent is the bedrock of reproducible science. N-methyl-N-(piperidin-4-yl)acetamide is delivered as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the freebase.
Caption: Chemical structure of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 550370-51-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇ClN₂O | [2][3] |
| Molecular Weight | 192.69 g/mol | [2][3][4] |
| IUPAC Name | N-methyl-N-piperidin-4-ylacetamide;hydrochloride | [1] |
| InChI Key | YLGIOTWTHLSHOZ-UHFFFAOYSA-N | [3][4] |
| SMILES | Cl.CN(C1CCNCC1)C(C)=O | [2] |
| Synonyms | N-Methyl-N-4-piperidinylacetamide HCl |[2][4] |
Physicochemical and Pharmacokinetic Predictors
The physical and computed properties of a building block are critical for experimental design, influencing everything from solvent choice to predicting the drug-likeness of its derivatives.
Table 2: Physical and Computed Properties
| Property | Value | Significance in Drug Discovery | Source |
|---|---|---|---|
| Physical Form | Solid | Facilitates accurate weighing and handling. | [4] |
| Typical Purity | ≥97% | Standard for synthetic intermediates; requires verification. | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | Excellent predictor of cell permeability. Values < 140 Ų are associated with good oral bioavailability. | [2] |
| LogP (Octanol-Water Partition Coeff.) | 0.6385 | Measures lipophilicity. This value suggests a balanced solubility profile, avoiding extremes of hydrophobicity or hydrophilicity. | [2] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. Compliant with Lipinski's Rule of Five (≤10). | [2] |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding. Compliant with Lipinski's Rule of Five (≤5). | [2] |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be advantageous for target binding affinity by reducing entropic penalty. |[2] |
The computational properties strongly suggest that derivatives of this molecule are likely to possess favorable drug-like characteristics, making it an attractive starting point for library synthesis.
Analytical Characterization: A Self-Validating Workflow
Upon acquiring any chemical intermediate, a rigorous and independent analytical confirmation is paramount. While suppliers provide a Certificate of Analysis (COA), in-house validation ensures integrity for subsequent reactions. The following details a standard workflow for confirming the identity, purity, and structure of CAS 550370-51-9.
Caption: A standard analytical workflow for the validation of a chemical intermediate.
-
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any starting materials, byproducts, or degradation products based on differential partitioning between a stationary and mobile phase.
-
Methodology:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for amide chromophore) and 254 nm.
-
Sample Prep: Prepare a 1 mg/mL stock in 50:50 Water:Acetonitrile. Inject 5 µL.
-
-
Self-Validation: A pure sample (>97%) should yield a single major peak. Integration of the peak area provides a quantitative measure of purity. Coupling with a Mass Spectrometer (LC-MS) allows for simultaneous confirmation of the molecular weight of the main peak and any impurities.[1]
-
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.[1]
-
Methodology (¹H NMR):
-
Solvent: DMSO-d₆ or D₂O (Deuterated Dimethyl Sulfoxide or Deuterated Water) are suitable for the hydrochloride salt.
-
Expected Signals:
-
~8.0-9.0 ppm (broad singlet, 1H): The N-H proton of the protonated piperidine ring.
-
~4.0-4.5 ppm (multiplet, 1H): The methine proton (CH) on the piperidine ring at the C4 position, adjacent to the amide nitrogen.
-
~2.8-3.5 ppm (multiplets, 4H): The four axial and equatorial protons on the piperidine ring adjacent to the ring nitrogen (C2, C6).
-
~2.7 ppm (singlet, 3H): The N-methyl protons.
-
~2.0 ppm (singlet, 3H): The acetyl methyl protons.
-
~1.5-2.0 ppm (multiplets, 4H): The remaining four protons on the piperidine ring (C3, C5).
-
-
-
Self-Validation: The integration of each signal must correspond to the number of protons it represents. The splitting patterns (multiplicity) must be consistent with the neighboring protons. The presence of all expected signals and the absence of significant unexplainable peaks confirm the structure.
Synthetic Utility and Retrosynthetic Analysis
The primary value of this compound lies in its utility as a modifiable scaffold. The key reactive handle is the secondary amine of the piperidine ring, which becomes nucleophilic upon deprotonation (e.g., with a non-nucleophilic base like triethylamine or DIPEA). This allows for facile derivatization.
A logical and industrially scalable synthesis would involve the N-acylation of a protected piperidine precursor, followed by N-methylation and deprotection. A more direct route starts from 4-(methylamino)piperidine.
Caption: Plausible retrosynthetic pathway for the target compound.
The nucleophilic secondary amine of the piperidine ring (after basification) is the key to its utility. It can readily undergo:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to install complex substituents at the N1 position.
-
N-Arylation/N-Alkylation: Buchwald-Hartwig or Ullmann coupling with aryl halides, or standard Sₙ2 reactions with alkyl halides, to introduce diverse functionalities.
-
Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, EDC) to form amides.
Expert Insight: The N-acetyl-N-methyl group at the C4 position serves as a stable, polar substituent that can engage in hydrogen bonding with a target receptor. By modifying the N1 position, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This strategy is evident in the development of potent opioid receptor ligands and other CNS-active agents where the 4-anilidopiperidine core is a common motif.[5]
Safety, Handling, and Storage
Proper handling is essential for researcher safety and maintaining compound integrity.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [1][4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of the solid powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust.
-
Spill Response: In case of a spill, cordon off the area. Use an absorbent material for powders to collect the material without creating dust. Decontaminate the area with a suitable solvent and dispose of waste in a labeled container.
-
Conditions: Store at room temperature in an inert atmosphere (e.g., under argon or nitrogen).[4]
-
Container: Keep in a tightly sealed container to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.[2]
-
Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
-
Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PubMed Central. [Link]
Sources
- 1. N-Methyl-n-(piperidin-4-yl)acetamide hcl [synhet.com]
- 2. chemscene.com [chemscene.com]
- 3. N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride [cymitquimica.com]
- 4. N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride | 550370-51-9 [sigmaaldrich.com]
- 5. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
